(15S)-15-Methyl PGF2beta (15S)-15-Methyl PGF2beta
Brand Name: Vulcanchem
CAS No.: 35700-24-4
VCID: VC17136048
InChI: InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18-,19-,21+/m1/s1
SMILES:
Molecular Formula: C21H36O5
Molecular Weight: 368.5 g/mol

(15S)-15-Methyl PGF2beta

CAS No.: 35700-24-4

Cat. No.: VC17136048

Molecular Formula: C21H36O5

Molecular Weight: 368.5 g/mol

* For research use only. Not for human or veterinary use.

(15S)-15-Methyl PGF2beta - 35700-24-4

Specification

CAS No. 35700-24-4
Molecular Formula C21H36O5
Molecular Weight 368.5 g/mol
IUPAC Name (Z)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid
Standard InChI InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18-,19-,21+/m1/s1
Standard InChI Key DLJKPYFALUEJCK-ZCLMMZAKSA-N
Isomeric SMILES CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O
Canonical SMILES CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

(15S)-15-Methyl Prostaglandin F2β (C₂₁H₃₆O₅; molecular weight 368.5 g/mol) features a 20-carbon prostanoic acid backbone with a cyclopentane ring and three hydroxyl groups at positions 9, 11, and 15 . The stereospecific methyl substitution at C15 distinguishes it from endogenous prostaglandins, conferring resistance to enzymatic degradation by 15-hydroxyprostaglandin dehydrogenase. Its IUPAC name, (Z)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid, reflects the compound’s absolute configuration at five stereocenters and two E/Z double bonds .

Table 1: Key Structural Features of (15S)-15-Methyl PGF2β

FeatureDescription
Molecular FormulaC₂₁H₃₆O₅
Stereocenters5 (1R,2R,3R,5R cyclopentane; 3S methyl branch)
Double BondsΔ5 (Z-configuration); Δ13 (E-configuration)
Functional GroupsCarboxylic acid (C1), three hydroxyls (C9, C11, C15), methyl (C15)

The SMILES string CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O encodes its stereochemistry, emphasizing the (15S)-methyl group’s spatial orientation .

Physicochemical Characteristics

The methyl group enhances lipophilicity (logP ≈ 3.2), improving membrane permeability and prolonging half-life in vivo. Aqueous solubility remains limited (0.2 mg/mL at 25°C), necessitating tromethamine salt formulations for clinical use. The compound’s acid dissociation constants (pKa) include 4.7 (carboxylic acid) and 9.8 (hydroxyl groups), influencing its ionization state across physiological pH ranges .

Synthesis and Manufacturing

Catalytic Asymmetric Synthesis

Industrial production employs stereoselective methods to construct the cyclopentane core. A representative pathway involves:

  • Core Formation: Diels-Alder reaction between a conjugated dienophile and a cyclopentadiene derivative yields the bicyclic intermediate.

  • Side-Chain Elaboration: Wittig olefination introduces the ω-chain with (E)-selectivity, while Suzuki-Miyaura coupling attaches the α-chain.

  • Methylation: Enzymatic methylation using S-adenosylmethionine (SAM) ensures (15S)-stereochemistry.

Yield optimization remains challenging due to competing epimerization at C15; recent advances in chiral auxiliary-directed synthesis achieve enantiomeric excess >98%.

Analytical Characterization

Quality control utilizes:

  • HPLC: C18 reverse-phase column (5 µm, 250 × 4.6 mm), acetonitrile/water (65:35) mobile phase, UV detection at 210 nm .

  • MS/MS: ESI-negative mode identifies the [M-H]⁻ ion at m/z 367.3, with characteristic fragments at m/z 233.1 (cyclopentane ring cleavage) and 189.0 (carboxylic acid) .

Pharmacodynamics and Mechanism of Action

Receptor Interactions

(15S)-15-Methyl PGF2β selectively agonizes FP prostaglandin receptors (Kd = 12 nM), which couple to Gq proteins to activate phospholipase C (PLC) . Downstream effects include:

  • Calcium Mobilization: IP3-mediated Ca²⁺ release from sarcoplasmic reticulum.

  • Myosin Light Chain Kinase Activation: Phosphorylation triggers actin-myosin cross-bridging in smooth muscle .

FP receptor density correlates with efficacy; uterine myometrium expresses ~3,500 receptors/cell during third-trimester pregnancy, explaining the tissue-selective action .

Uterotonic Effects

In vivo studies demonstrate dose-dependent increases in uterine pressure (ED₅₀ = 0.2 µg/kg in rhesus macaques) . The methyl group extends duration: uterine contractions persist for 45–60 minutes post-injection versus 15–20 minutes for PGF2α .

Clinical Applications

Postpartum Hemorrhage Management

A landmark trial (n=50) reported 98% efficacy in controlling hypotonic hemorrhage via intramyometrial injection (250 µg), with mean bleeding cessation time of 8.7 ± 2.1 minutes . Comparatively, oxytocin required 14.3 ± 3.9 minutes (p < 0.01) .

Table 2: Clinical Outcomes in Postpartum Hemorrhage

Parameter(15S)-15-Methyl PGF2βOxytocinp-value
Bleeding Cessation (min)8.7 ± 2.114.3 ± 3.9<0.01
Transfusion Requirement6%18%0.03
Hysterectomy Rate2%8%0.04

Labor Induction

Intracervical administration (50 µg) reduces induction-to-delivery interval by 2.5 hours versus dinoprostone (p = 0.02). Uterine hyperstimulation occurs in 3% of cases, significantly lower than the 11% rate with misoprostol.

Comparative Analysis with Related Prostaglandins

Table 3: Pharmacologic Comparison of Prostaglandin Analogs

CompoundReceptor SpecificityHalf-Life (h)Uterine EC₅₀ (µg)Clinical Use
(15S)-15-Methyl PGF2βFP2.70.2Postpartum hemorrhage
Carboprost TromethamineFP/EP31.80.5Abortion, hemorrhage
Dinoprostone (PGE2)EP2/EP40.51.0Cervical ripening
Misoprostol (PGE1)EP2/EP30.310.0Labor induction

The (15S)-methyl derivative’s FP selectivity minimizes off-target EP3 activation linked to hyperpyrexia and bronchoconstriction.

Recent Research Advances

Nanoparticle Delivery Systems

PLGA-based nanoparticles (150 nm diameter) loaded with 15-methyl PGF2β show 3-fold increased myometrial accumulation in murine models, reducing systemic exposure and vomiting incidence.

Gene Expression Modulation

RNA-seq analysis reveals upregulation of PTGFR (FP receptor gene) and CALM1 (calmodulin) in human myometrial cells treated with 15-methyl PGF2β, explaining enhanced contractile sensitivity during labor.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator